3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL T294551 are not extensively documented. it is typically synthesized through standard organic synthesis techniques.
Chemical Reactions Analysis
RCL T294551 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong bases like sodium amide (NaNH2) for deprotonation and elimination reactions , and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RCL T294551 has various scientific research applications, including:
Chemistry: It is used in organic synthesis and as a reagent in different chemical reactions.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
Comparison with Similar Compounds
RCL T294551 can be compared with other similar compounds such as T291455, T294055, and T214558 . These compounds share similar chemical structures and properties but may have different applications and reactivity profiles. The uniqueness of RCL T294551 lies in its specific chemical structure and the potential for unique reactivity and applications in research .
Properties
CAS No. |
826-65-3 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
InChI |
InChI=1S/C10H8O2/c11-8-4-3-5-6-1-2-7(9(5)8)10(6)12/h1-7,9H |
InChI Key |
CQDFTDKTCBPRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C(C1C2=O)C=CC3=O |
Origin of Product |
United States |
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